2-(4-Methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid is a chemical compound with the molecular formula . This compound is categorized as a pyrazolo-pyrimidine derivative, which is significant in medicinal chemistry due to its potential pharmacological properties. It is identified by the CAS number 1142210-36-3 and has been noted for its biological activity, particularly as a PB2 inhibitor in antiviral research .
This compound can be sourced from various suppliers, including VWR and Matrix Scientific, where it is available for research purposes. It is classified under organic compounds, specifically within the categories of heterocycles and nitrogen-containing compounds. Its structural complexity and functional groups make it a subject of interest in drug development and synthesis .
The synthesis of 2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid typically involves multi-step organic reactions. Common methods include:
The molecular structure of 2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid features a pyrazolo-pyrimidine framework with a methylphenyl substituent. Its structure can be represented as follows:
Key structural data include:
The compound can undergo several chemical reactions typical of heterocycles:
Technical details regarding these reactions depend on specific substrates and conditions used during experimentation .
The mechanism of action for 2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid primarily relates to its role as an antiviral agent. It acts by inhibiting certain viral proteins (e.g., PB2), which are crucial for viral replication and transcription processes. This inhibition prevents the virus from effectively hijacking host cellular machinery for its proliferation .
The primary applications of 2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid are found in scientific research, particularly in:
This compound exemplifies the ongoing efforts to discover novel therapeutic agents through the exploration of complex organic molecules with specific biological activities .
The construction of the pyrazolo[3,4-d]pyrimidine core necessitates strategic cyclocondensation reactions employing β-dicarbonyl or β-enaminone precursors. A robust three-step sequence begins with condensation of 3-aminopyrazoles with β-ketoesters or β-diketones under reflux conditions in acetic acid, yielding intermediate pyrazolo[3,4-d]pyrimidin-4-ols. Subsequent N-alkylation at the N5 position is achieved using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as base, introducing the acetic acid precursor. Final hydrolysis under basic conditions (aqueous NaOH/ethanol, 60-80°C) affords the target [2-(4-methylphenyl)-4-oxo-2,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid [5] [8]. Optimization studies reveal that microwave-assisted cyclization significantly enhances reaction efficiency, reducing condensation times from 12-24 hours to 30-60 minutes while improving yields by 15-20% [8]. Solvent selection critically influences regioselectivity; polar aprotic solvents (DMF, DMSO) favor N5 alkylation over O-alkylation, achieving >95% regiochemical purity [5] [9].
Table 1: Optimization of Pyrazolo[3,4-d]pyrimidine Cyclocondensation Parameters
Precursor Type | Optimal Solvent | Temperature (°C) | Reaction Time | Yield Range (%) |
---|---|---|---|---|
β-Enaminone | DMF | 100 | 8-12 h (thermal) | 65-75 |
β-Enaminone | DMF | 150 (microwave) | 30-45 min | 80-90 |
β-Dicarbonyl | Acetic Acid | 120 | 10-15 h | 60-70 |
β-Dicarbonyl | Ethanol | 80 | 24 h | 55-65 |
Regioselective functionalization of the pyrazolo[3,4-d]pyrimidine scaffold leverages copper-catalyzed Chan-Lam coupling for arylations at N1. This transition metal-mediated approach enables chemoselective N-arylation without protecting groups when employing arylboronic acids and copper(II) acetate in dichloromethane at ambient temperature under aerobic conditions [1] [6]. The reaction exhibits excellent functional group tolerance, accommodating electron-donating groups (e.g., methyl) and halogens on the arylboronic acid, with yields typically ranging from 70-85%. For C3 halogenation, electrophilic bromination using bromine in chloroform generates 3-bromopyrazolopyrimidines, serving as versatile intermediates for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and nucleophilic aromatic substitutions [5] [8]. At the C5 position, alkylation regiochemistry is controlled through anion stabilization; deprotonation with sodium hydride in DMF followed by alkyl halide addition selectively affords N5-alkylated products due to preferential formation of the resonance-stabilized anion at N5 versus N1 [1] [9]. This regiochemical preference is further enhanced using phase-transfer catalysts (tetrabutylammonium bromide), achieving N5/N1 selectivity ratios exceeding 20:1 [5].
The carboxylic acid functionality enables diverse bioisosteric transformations to modulate pharmacokinetic properties while retaining target affinity. Amide coupling strategies employing carbodiimide reagents (EDC/HOBt) with primary/secondary amines generate derivatives exhibiting improved membrane permeability. Computational models (SwissADME) predict that methylpiperazinyl amides significantly reduce cLogP values by 1.5-2.0 units while maintaining topological polar surface area (TPSA), suggesting enhanced bioavailability [2] [7]. Prodrug derivatization via O-alkyl carbamate formation demonstrates substantial solubility enhancements; conversion to N-methylpiperazinyl carbamates increases aqueous solubility >100-fold (from <0.01 μg/mL to 6.47 μg/mL) while maintaining plasma stability (t₁/₂ = 193 min) suitable for oral administration [2]. For targeted drug delivery, thioglycoside conjugation at the acetic acid moiety through thioglycosyl bromide coupling under basic conditions yields derivatives with demonstrated anticancer activity (IC₅₀ = 45-48 nM against MCF-7 and HCT-116 cell lines) [8]. Additional approaches include esterification with pro-drug alcohols (2-chloro-1,1-dimethoxyethane, 2-chloropropane-1,2-diol) and metal-chelating extensions incorporating tetrahydroisoquinoline motifs that enhance antioxidant capacity while preserving enzyme inhibition profiles [7] [8].
Table 2: Biological Impact of Acetic Acid Moiety Derivatization
Derivatization Type | Representative Group | Aqueous Solubility (μg/mL) | Cytotoxic IC₅₀ (nM) | Key Pharmacokinetic Improvement |
---|---|---|---|---|
Carboxylic Acid (Parent) | - | 0.01-0.05 | 90-97 | Reference |
O-Alkyl Carbamate Prodrug | N-Methylpiperazine | 6.47 | Inactive (prodrug) | 100-fold solubility increase |
Thioglycoside Conjugate | D-Glucose-thio | 17.7 (predicted) | 45-48 | Enhanced tumor targeting |
Tetrahydroisoquinoline Amide | 6,7-Dimethoxy-THIQ | 1.5-2.0 | 22.7-40.75 μM | Improved antioxidant capacity |
Compounds Cited in Text:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1